

fundamental physical and chemical properties of 2,2,3-trichlorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,3-Trichlorobutane

Cat. No.: B078562

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **2,2,3-Trichlorobutane**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding **2,2,3-trichlorobutane**. A comprehensive search of scientific literature and chemical databases did not yield experimentally determined spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for this specific compound. The synthesis protocol provided is based on a patent description and may require optimization for laboratory application.

Introduction

2,2,3-Trichlorobutane is a chlorinated hydrocarbon with the chemical formula $\text{C}_4\text{H}_7\text{Cl}_3$. As a member of the haloalkane family, its chemical behavior is largely dictated by the presence of the carbon-chlorine bonds. This guide summarizes the fundamental physical and chemical properties of **2,2,3-trichlorobutane**, drawing from available data. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of **2,2,3-trichlorobutane** are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be

considered with appropriate caution.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ Cl ₃	[1]
Molecular Weight	161.45 g/mol	[1]
CAS Number	10403-60-8	[1]
Boiling Point	142 °C (experimental)	[1]
Melting Point	-6 °C (estimate)	[1]
Density	1.253 g/cm ³ (experimental)	[1]
Refractive Index	1.455 (predicted)	[1]
LogP (Octanol-Water Partition Coefficient)	2.38 (predicted)	[1]
Vapor Pressure	6.5 ± 0.2 mmHg at 25°C (predicted)	[1]
Flash Point	58.2 ± 14.0 °C (predicted)	[1]

Chemical Properties and Reactivity

The chemical reactivity of **2,2,3-trichlorobutane** is characteristic of haloalkanes, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Due to the electronegativity of the chlorine atoms, the carbon atoms to which they are bonded are electrophilic and susceptible to attack by nucleophiles. The structure of **2,2,3-trichlorobutane**, with chlorine atoms on secondary and tertiary carbons, suggests that it could undergo both S_n1 and S_n2 reactions depending on the reaction conditions and the nature of the nucleophile. Strong, unhindered nucleophiles would favor an S_n2 pathway, while weaker nucleophiles and polar protic solvents would favor an S_n1 pathway, potentially leading to a mixture of products.

Elimination Reactions (Dehydrochlorination)

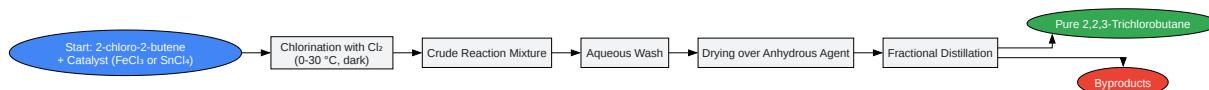
In the presence of a strong base, **2,2,3-trichlorobutane** is expected to undergo elimination reactions to form various chloro-substituted butenes. The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and any steric hindrance effects. Potential products of dehydrochlorination could include dichlorobutenes.

Experimental Protocols

Synthesis of 2,2,3-Trichlorobutane

The following protocol is adapted from a patented method for the preparation of **2,2,3-trichlorobutane** via the chlorination of 2-chloro-2-butene. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:


- 2-chloro-2-butene
- Anhydrous ferric chloride (FeCl_3) or stannic chloride (SnCl_4) as a catalyst
- Chlorine gas (Cl_2)
- A three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, a reflux condenser, and a magnetic stirrer.
- A cooling and scrubbing system for the exit gas.

Procedure:

- In the three-necked flask, place 2-chloro-2-butene and a catalytic amount of anhydrous ferric chloride or stannic chloride. The reaction should be shielded from light to prevent radical substitution reactions.
- Maintain the reaction mixture at a temperature between 0 °C and the atmospheric reflux temperature of the mixture. A temperature range of 20-30 °C has been reported.

- Slowly bubble chlorine gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.
- The reaction progress can be monitored by techniques such as gas chromatography (GC).
- Upon completion of the reaction, the mixture is washed with water to remove the catalyst and any dissolved hydrogen chloride.
- The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).
- The crude product is then purified by fractional distillation to isolate **2,2,3-trichlorobutane**.

Logical Workflow for the Synthesis of **2,2,3-Trichlorobutane**

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Spectral Data

As of the date of this document, a thorough search of scientific databases has not yielded any publicly available, experimentally determined ^1H NMR, ^{13}C NMR, IR, or mass spectra for **2,2,3-trichlorobutane**. Researchers requiring this data would need to synthesize and characterize the compound in-house.

Safety and Handling

Detailed safety information for **2,2,3-trichlorobutane** is not widely available. However, based on the data for similar chlorinated hydrocarbons, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All handling

should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier if the compound is available for purchase.

Conclusion

2,2,3-Trichlorobutane is a halogenated alkane with physical and chemical properties that are broadly predictable from its structure. While some fundamental physical data are available, a significant gap exists in the public domain regarding its detailed spectral characterization and specific reactivity. The synthesis protocol provided offers a starting point for its preparation. Further experimental investigation is required to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [fundamental physical and chemical properties of 2,2,3-trichlorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078562#fundamental-physical-and-chemical-properties-of-2-2-3-trichlorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com